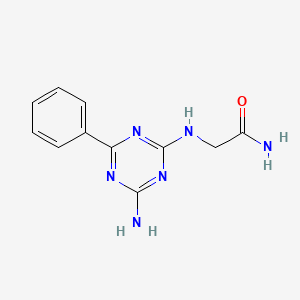![molecular formula C12H13N3O B13131035 5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one CAS No. 62749-45-5](/img/structure/B13131035.png)
5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-ethyl-[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the class of bipyridines. This compound is characterized by the presence of an amino group at the 5th position, an ethyl group at the 1st position, and a keto group at the 6th position of the bipyridine ring system. Bipyridines are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-[3,4’-bipyridin]-6(1H)-one typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, while the ethyl group can be added via alkylation reactions. The keto group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of 5-Amino-1-ethyl-[3,4’-bipyridin]-6(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-1-ethyl-[3,4’-bipyridin]-6(1H)-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-ethyl-[3,4’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. For example, as a ligand, it can bind to metal ions and form coordination complexes. These complexes can exhibit unique electronic and catalytic properties, which are exploited in various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-tetrazole: Another heterocyclic compound with an amino group, known for its use in agriculture and as a precursor in chemical synthesis.
5-Amino-1H-pyrazole: Similar in structure but with a pyrazole ring, used in pharmaceuticals and agrochemicals.
Uniqueness
5-Amino-1-ethyl-[3,4’-bipyridin]-6(1H)-one is unique due to its bipyridine core, which provides distinct electronic properties and the ability to form stable coordination complexes with metals. This makes it particularly valuable in catalysis and materials science.
Propiedades
Número CAS |
62749-45-5 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-amino-1-ethyl-5-pyridin-4-ylpyridin-2-one |
InChI |
InChI=1S/C12H13N3O/c1-2-15-8-10(7-11(13)12(15)16)9-3-5-14-6-4-9/h3-8H,2,13H2,1H3 |
Clave InChI |
LSHAYDDLMAVEIN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=C(C1=O)N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)



![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)


![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)



![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
